1-(BCP)piperazine structure and chemical properties
1-(BCP)piperazine structure and chemical properties
An In-Depth Technical Guide to 1-(4-Bromophenyl)piperazine (BCP) for Advanced Research and Drug Development
Introduction
1-(4-Bromophenyl)piperazine, hereafter referred to as BCP, is a pivotal chemical intermediate that serves as a foundational building block in modern medicinal chemistry and organic synthesis.[] Its unique bifunctional nature, combining a reactive bromophenyl group with the versatile piperazine scaffold, makes it an indispensable tool for drug discovery professionals. The piperazine moiety is a common structural motif in pharmaceuticals, known to modulate pharmacokinetic properties, while the bromo-aromatic component provides a crucial handle for synthetic elaboration.[2][3]
This guide offers a senior application scientist's perspective on the core structure, chemical properties, synthesis, and strategic applications of BCP. It is designed for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound, moving beyond catalog data to explore the causality behind its utility and the validation of its quality.
Section 1: Core Molecular Profile
A thorough understanding of a molecule begins with its fundamental structure and physicochemical properties. These data points are critical for predicting its behavior in both storage and reaction environments.
Chemical Structure
BCP is an aromatic amine compound consisting of a piperazine ring where one of the nitrogen atoms is substituted with a 4-bromophenyl group.[4] This structure is the source of its synthetic versatility.
Caption: 2D Chemical Structure of 1-(4-Bromophenyl)piperazine.
Nomenclature and Identifiers
Precise identification is crucial for regulatory compliance and accurate sourcing. BCP is known by several synonyms, and its key identifiers are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | 1-(4-bromophenyl)piperazine | [5] |
| CAS Number | 66698-28-0 | [5][6][7][8] |
| Molecular Formula | C₁₀H₁₃BrN₂ | [5][6][7][8] |
| Molecular Weight | 241.13 g/mol | [7][8][9][10] |
| Synonyms | N-(4-Bromophenyl)piperazine, 4-Bpp | [5][6][11] |
| InChIKey | PJHPFAFEJNBIDC-UHFFFAOYSA-N | [5] |
Physicochemical Properties
The physical properties dictate the handling, storage, and reaction conditions required for successful experimentation.
| Property | Value | Source(s) |
| Appearance | White to off-white/light yellow crystalline powder | [4][6][11] |
| Melting Point | 90–94°C or 110–113°C (Varies with purity) | [6][11] |
| Solubility | Soluble in DMSO, methanol, dichloromethane; slightly soluble in water | [6][12] |
| Density | 1.386–1.42 g/cm³ | [6][10] |
| pKa (Predicted) | 8.88 ± 0.10 | [10] |
| Stability | Stable under inert gas; noted as hygroscopic and air-sensitive | [6][11] |
Section 2: Chemical Synthesis and Mechanistic Considerations
The synthesis of BCP is a well-established process, but achieving high purity and yield requires careful control of reaction parameters. Understanding the mechanism allows for troubleshooting and optimization.
Overview of Synthetic Strategies
The primary route to BCP involves the N-arylation of piperazine. This is typically achieved through nucleophilic aromatic substitution on an activated aryl halide or via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The choice of method often depends on the scale, cost of reagents, and available equipment. For many applications, direct substitution provides a cost-effective and reliable pathway.
Detailed Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol is based on a common and scalable laboratory procedure. The rationale behind each step is provided to ensure a comprehensive understanding.
Objective: To synthesize 1-(4-Bromophenyl)piperazine with a purity of ≥98%.
Core Reaction: Substrate + HBr (aq) in DMSO → 1-(4-Bromophenyl)piperazine
Materials:
-
Appropriate substrate (e.g., 4-bromoaniline derivative) (1 mmol)
-
48% Aqueous Hydrobromic Acid (HBr) (1 mL)
-
Dimethyl Sulfoxide (DMSO) (1 mL)
-
4M Aqueous Sodium Hydroxide (NaOH)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottomed flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottomed flask, combine the substrate (1 mmol) and DMSO (1 mL).[9] Add aqueous HBr (48%, 1 mL) to the mixture.
-
Scientist's Insight: DMSO is an excellent polar aprotic solvent for this reaction. Its high boiling point allows for elevated reaction temperatures, and it effectively solubilizes the reactants, facilitating the substitution reaction.
-
-
Heating: Stir the mixture at 60°C for 2-4 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Scientist's Insight: The elevated temperature provides the necessary activation energy for the nucleophilic attack. The reaction time should be optimized based on TLC analysis to ensure complete consumption of the starting material while minimizing byproduct formation.
-
-
Neutralization (Work-up): After cooling the reaction mixture to room temperature, carefully adjust the pH to 7-8 by adding 4M aqueous NaOH solution.[9]
-
Scientist's Insight: This is a critical step. The NaOH neutralizes the excess HBr and deprotonates the protonated piperazine product, converting it to the free base, which is soluble in organic solvents and thus extractable.
-
-
Extraction: Transfer the neutralized mixture to a separatory funnel and wash twice with ethyl acetate (EtOAc).[9] Combine the organic extracts.
-
Scientist's Insight: EtOAc is chosen for its ability to selectively dissolve the organic product while having low miscibility with the aqueous phase. Performing two extractions maximizes the recovery of the product from the aqueous layer.
-
-
Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.[9]
-
Scientist's Insight: This step removes residual water from the organic phase, which is crucial for obtaining a pure, solid product upon solvent removal.
-
Purification and Quality Control
The crude product obtained is typically purified by recrystallization. Purity must be validated analytically.
-
Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/dichloromethane) is effective for removing impurities.
-
Self-Validating System: The success of the synthesis is confirmed through a two-pronged analytical approach:
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) should be used to quantify the purity, with a target of ≥98%.[6]
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) must be performed to confirm that the chemical structure matches that of 1-(4-bromophenyl)piperazine and is free of isomers or significant impurities.[2]
-
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis and validation of BCP.
Section 3: Reactivity and Applications in Drug Discovery
BCP is not an end product but a strategic starting point. Its value lies in the distinct reactivity of its two key components.
The Role of the Bromophenyl Moiety
The bromine atom on the phenyl ring is the molecule's primary reactive handle for building molecular complexity. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: To form new carbon-carbon bonds with boronic acids.
-
Buchwald-Hartwig Amination: To form new carbon-nitrogen bonds with amines.
-
Sonogashira Coupling: To form new carbon-carbon bonds with terminal alkynes.
This high reactivity in coupling reactions makes BCP a preferred intermediate for rapidly diversifying chemical scaffolds, a cornerstone of modern drug discovery.[6]
The Significance of the Piperazine Scaffold
The piperazine ring is one of the most prevalent heterocycles in approved drugs.[2][3][13] Its inclusion, facilitated by intermediates like BCP, offers several advantages:
-
Pharmacokinetic Modulation: The basic nitrogen atom (pKa ≈ 8.88) is often protonated at physiological pH, which can enhance aqueous solubility and improve absorption and distribution profiles.[2][10]
-
Pharmacophore Element: The piperazine ring acts as a rigid spacer, correctly orienting other pharmacophoric groups to interact with biological targets.
-
Synthetic Handle: The secondary amine (N-H) of the piperazine ring is a nucleophile, allowing for further functionalization through alkylation, acylation, or reductive amination to build out the final drug molecule.
Application as a Precursor for CNS Agents
Due to its structural features, BCP is a critical intermediate in the synthesis of pharmaceuticals targeting the central nervous system (CNS), particularly antipsychotics, antidepressants, and anxiolytics.[6][13][14] Many of these drugs derive their activity from modulating monoamine pathways, and the arylpiperazine motif is a well-established pharmacophore for interacting with serotonin (5-HT) and dopamine receptors.[13][14]
Conceptual Signaling Pathway Application
Caption: Conceptual role of a BCP derivative in modulating a CNS pathway.
Section 4: Analytical Characterization
Rigorous analytical characterization is non-negotiable for ensuring the quality and reproducibility of research.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the bromophenyl ring (typically in the δ 6.8-7.4 ppm range) and the methylene protons of the piperazine ring (usually two distinct signals in the δ 2.9-3.2 ppm range).[2] The integration of these signals should correspond to a 4:8 ratio.
-
¹³C NMR: The carbon NMR spectrum will display signals for the four unique carbons of the p-substituted phenyl ring and the two unique carbons of the piperazine ring.[2]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion (M+) and (M+2)+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 natural abundance).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for aromatic C-H stretching (~3040 cm⁻¹), aliphatic C-H stretching (~2830-2880 cm⁻¹), and C-N stretching.[2]
Section 5: Safety, Handling, and Storage
Proper handling and storage are paramount for user safety and maintaining the chemical integrity of BCP.
-
Hazard Identification: BCP is classified as harmful. The primary hazards are:
-
Recommended Handling Procedures: Always handle BCP in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[11]
-
Long-term Storage and Stability: BCP should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture.[6][11] Recommended storage temperature is in a cool, dry place (2–8°C).[6]
Conclusion
1-(4-Bromophenyl)piperazine is more than a simple chemical; it is a strategic enabler for innovation in drug discovery. Its well-defined structure, predictable reactivity, and established role as a pharmacophore scaffold provide researchers with a reliable and versatile tool. By understanding its chemical properties, mastering its synthesis and purification, and appreciating its strategic applications, scientists can fully leverage BCP to accelerate the development of novel therapeutics, particularly for challenging CNS disorders.
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